(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta-3-Oxindolylalanine can be synthesized through several methods. One common approach involves the use of ketoreductase (KRED) biocatalyst enzymes . The process typically includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as an indole derivative.
Reaction Conditions: The precursor undergoes a series of reactions, including oxidation and reduction, under controlled conditions.
Catalysts: KRED enzymes are used to facilitate the reduction steps, ensuring high yield and selectivity.
Industrial Production Methods
In industrial settings, the production of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid often involves large-scale biocatalytic processes. These methods are designed to be efficient and economical, utilizing advanced biocatalysts to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Beta-3-Oxindolylalanine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, converting oxindole derivatives back to their reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Catalysts: Metal catalysts such as palladium and platinum are often employed to facilitate these reactions.
Major Products
The major products formed from these reactions include various oxindole derivatives, which are of interest due to their potential biological activities .
Scientific Research Applications
Beta-3-Oxindolylalanine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in tryptophan metabolism and its potential effects on cellular processes.
Industry: Beta-3-Oxindolylalanine is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in tryptophan metabolism, leading to the production of various bioactive compounds . The compound’s effects are mediated through its binding to specific receptors and enzymes, influencing cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Beta-3-Oxindolylalanine can be compared to other similar compounds, such as:
Tryptophan: Both compounds are structurally related, but (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid is an intermediate in tryptophan degradation.
Oxindole Derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Hydroxytryptophan: Another related compound, hydroxytryptophan, is involved in serotonin synthesis and has distinct biochemical properties.
Properties
IUPAC Name |
(2S)-2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,7-8H,5,12H2,(H,13,14)(H,15,16)/t7?,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJCKRJKEWLPTL-MQWKRIRWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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